Chlorfenapyr

Beschreibung

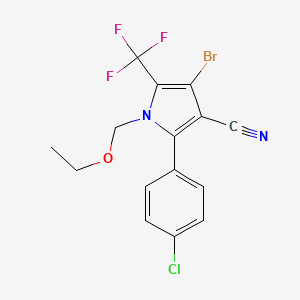

Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) is a pro-insecticide derived from the natural antibiotic dioxopyrrolamycin. It belongs to the arylpyrrole class and acts as a mitochondrial oxidative phosphorylation uncoupler, disrupting ATP production in pests . Unlike neurotoxic insecticides, this compound requires metabolic activation by insect P450 enzymes to generate tralopyril, its toxic metabolite, which inhibits cellular energy metabolism . It exhibits broad-spectrum activity against pyrethroid-resistant insects, including malaria vectors (e.g., Anopheles gambiae), bed bugs (Cimex lectularius), and agricultural pests like Bradysia odoriphaga . This compound’s lipophilicity (lgP = 4.6) and stability contribute to its residual efficacy in bed nets and agricultural settings . However, its environmental persistence raises concerns about bioaccumulation in non-target organisms, such as zebrafish, where chronic exposure induces oxidative stress and metabolic disruptions .

Eigenschaften

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOCCVIPCEQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032533 | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.543 g/ml tapped bulk density | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Chlorfenapyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan or light yellow powdered solid, White solid | |

CAS No. |

122453-73-0 | |

| Record name | Chlorfenapyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorfenapyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORFENAPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWI20P05EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-101 °C, MP: 91-92 °C | |

| Record name | CHLORFENAPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Primary Synthetic Routes for Chlorfenapyr Production

Condensation of 4-Bromopyrrole Derivatives with Chloromethyl Ethyl Ether

The most industrially adopted method involves the condensation of 4-bromo-2-(4-chlorophenyl)-5-trifluoromethylpyrrole-3-carbonitrile (Intermediate A) with chloromethyl ethyl ether in the presence of a base. This route, documented in patent CN102617439A, achieves yields exceeding 90% under optimized conditions.

Reaction Mechanism and Solvent Selection

The nucleophilic substitution reaction proceeds via an SN2 mechanism, where the ethoxide group of chloromethyl ethyl ether displaces the bromide ion from Intermediate A. Esters such as ethyl acetate, methyl propionate, or their mixtures serve as ideal solvents due to their polarity and ability to stabilize transition states. For instance, ethyl acetate enhances reaction kinetics at 80–85°C, achieving 98.1% purity in the final product.

Catalytic Systems and Stoichiometry

Alkaline carbonates (e.g., sodium carbonate) or organic amines (e.g., triethylamine) act as acid scavengers, neutralizing HCl byproducts. A molar ratio of 1:1.5–5 (Intermediate A to base) is critical to prevent side reactions. Patent data indicate that triethylamine (0.18 mol) at 70°C in methyl propionate yields 98.3% pure this compound with a 96% isolated yield.

Table 1: Optimization of Base and Solvent in Patent CN102617439A

| Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sodium carbonate | Ethyl acetate | 80 | 30 | 98 | 98.1 |

| Potassium carbonate | Ethyl formate | 54 | 120 | 91 | 98.5 |

| Triethylamine | Methyl propionate | 70 | 60 | 96 | 98.3 |

Alternative Route: Vilsmeier-Haack Reaction and Diethyloxymethane

A second route, detailed in academic reviews, employs a Vilsmeier reagent (formed from phosphoryl chloride and DMF) to activate diethyloxymethane for electrophilic substitution. This method avoids direct handling of carcinogenic chloromethyl ether but introduces complexity in reagent preparation.

Stepwise Synthesis and Challenges

- Vilsmeier Reagent Formation : Phosphoryl chloride reacts with DMF at 0–5°C to generate the iminium intermediate.

- Chlorination of Diethyloxymethane : The reagent chlorinates diethyloxymethane, producing chloromethyl ethyl ether in situ.

- Condensation with Intermediate A : Triethylamine catalyzes the coupling at 50–60°C, yielding this compound with 85–90% efficiency.

While this route mitigates occupational hazards, the need for stringent temperature control and higher solvent volumes (3–5 L/kg product) limits its industrial adoption compared to the direct method.

Novel Approaches from p-Chlorophenylglycine Precursors

Recent advancements focus on synthesizing Intermediate A from p-chlorophenylglycine, reducing reliance on preformed pyrrole derivatives.

Lactonization and Pyrrole Cyclization

p-Chlorophenylglycine undergoes lactonization with trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate (TFAE), followed by cyclization using phosphorus trichloride. Xu et al. reported a 90% yield by replacing TFAA with TFA, lowering costs by 75%.

Table 2: Synthesis of Intermediate A from p-Chlorophenylglycine

| Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| TFAA | None | Dichloromethane | 82 |

| TFAE | PCl3 | Toluene | 90 |

| TFA | PCl3 | Acetonitrile | 88 |

Bromination Strategies

The final bromination step introduces the critical 4-bromo substituent. Patent CN104016899A discloses a two-phase system using hydrobromic acid (48% w/w) and hydrogen peroxide in acetonitrile, achieving 95% conversion at 25°C. This low-temperature process minimizes decomposition of the trifluoromethyl group.

Industrial-Scale Process Optimization

Comparative Analysis of Synthesis Routes

Table 3: Economic and Operational Comparison

| Parameter | Direct Condensation | Vilsmeier Route | p-Chlorophenylglycine Route |

|---|---|---|---|

| Raw Material Cost | $12/kg | $18/kg | $15/kg |

| Reaction Steps | 2 | 4 | 5 |

| Hazard Profile | High | Moderate | Low |

| Scalability | Excellent | Moderate | Limited |

Analyse Chemischer Reaktionen

Synthetic Reactions

Chlorfenapyr is synthesized via two primary routes, both relying on modifications of its pyrrole backbone:

Route 1: Bromopyrrole Condensation

-

Raw Materials :

-

4-Bromopyrrole (4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile)

-

Chloromethyl ethyl ether

-

-

Reaction :

A condensation reaction catalyzed by inorganic/organic bases (e.g., Na₂CO₃, K₂CO₃, or triethylamine) yields this compound. This method achieves high purity (99.6%) and is industrially favored for simplicity and yield . -

Limitations :

Requires carcinogenic chloromethyl ether, increasing production costs and health risks .

Route 2: Vilsmeier Reagent Method

-

Raw Materials :

-

Diethyloxymethane

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

-

Reaction :

Forms a Vilsmeier reagent (DMF-POCl₃ complex), facilitating pyrrole nitrogen alkylation. This route avoids chloromethyl ether but generates wastewater rich in DMF and phosphates, complicating disposal .

| Reaction Component | Role |

|---|---|

| 4-Bromopyrrole | Core pyrrole precursor |

| Chloromethyl ethyl ether | Ethoxymethyl group donor |

| Triethylamine | Acid scavenger |

| DMF-POCl₃ complex | Alkylation catalyst |

Metabolic Activation

This compound acts as a pro-insecticide, requiring oxidative metabolism to exert toxicity. Key transformations include:

Formation of Tralopyril

-

Mechanism : Cytochrome P450 enzymes (e.g., CYP6P3, CYP9J32) catalyze N-dealkylation , removing the ethoxymethyl group to produce tralopyril (CL 303,268) .

-

Kinetics :

Downstream Effects

-

Tralopyril uncouples oxidative phosphorylation, inhibiting ATP synthesis .

-

Secondary metabolites (e.g., M-5) form via hydroxylation but contribute minimally to toxicity .

Photolysis

Hydrolysis

Analytical and Industrial Considerations

-

Impurity Control : Tralopyril, a synthesis byproduct, is not classified as a relevant impurity due to its metabolic inevitability .

-

Synthesis Optimization : Recent patents focus on reducing DMF dependency and improving cost-efficiency .

This compound’s chemical reactivity underscores its dual role as an insecticide and a metabolic toxin. Its synthesis and degradation pathways highlight trade-offs between industrial feasibility and environmental/health safety, while its bioactivation mechanism explains its efficacy and mammalian toxicity risks.

Wissenschaftliche Forschungsanwendungen

Chlorfenapyr has a wide range of scientific research applications, including :

Chemistry: Used as a lead compound for designing new insecticides based on natural product modification.

Biology: Studied for its effects on various pests and its potential to control pest populations.

Medicine: Investigated for its potential use in controlling disease vectors such as mosquitoes.

Industry: Used in agriculture to protect crops from pests and in wool insect-proofing as an alternative to synthetic pyrethroids.

Wirkmechanismus

Chlorfenapyr works by disrupting the production of adenosine triphosphate (ATP) in the mitochondria. The oxidative removal of the N-ethoxymethyl group by mixed function oxidases forms the compound CL 303268, which uncouples oxidative phosphorylation at the mitochondria. This disruption leads to a decrease in ATP production, resulting in cellular death and ultimately organism mortality .

Vergleich Mit ähnlichen Verbindungen

Derivative Comparisons :

Key Findings :

- N-bridging reduces mammalian toxicity but variably impacts pest-specific efficacy .

- Alkylation at the N-position retains activity against mites and mosquitoes but may alter spectrum .

Efficacy Against Pyrethroid-Resistant Pests

This compound outperforms pyrethroids like alpha-cypermethrin in resistant populations due to its distinct mode of action:

- Mortality Rates in Malaria Vectors :

- Bed Bugs: this compound achieves 100% mortality in pyrethroid-resistant Cimex lectularius, independent of knockdown resistance (kdr) mutations .

Mechanistic Advantage :

this compound’s activation by P450 enzymes (e.g., CYP6P3) is inversely correlated with pyrethroid resistance mechanisms, which often involve P450 overexpression . This "negative cross-resistance" makes it a strategic alternative in resistance management .

Synergistic and Antagonistic Interactions

- Piperonyl Butoxide (PBO) :

- Alpha-Cypermethrin Mixtures :

Environmental and Non-Target Toxicity

Key Concerns :

- This compound’s metabolite tralopyril persists in crops (e.g., cabbages) at ≤1.2 mg/kg, raising residue management challenges .

- Sublethal exposure disrupts detoxification enzymes (e.g., glutathione S-transferase) in non-target insects like Musca domestica .

Resistance Profiles

Management Strategies :

- Rotate this compound with non-cross-reactive insecticides (e.g., neonicotinoids).

- Limit agricultural use to reduce selection pressure in malaria-endemic regions .

Biologische Aktivität

Chlorfenapyr is an arylpyrrole insecticide with a unique mode of action that has garnered attention for its efficacy in pest control and its biological impact on non-target organisms. This article delves into the biological activity of this compound, exploring its metabolic pathways, toxicological effects, and implications for human health and environmental safety.

Overview of this compound

This compound is primarily used as an insecticide in agricultural settings, targeting a wide range of pests. It acts by disrupting mitochondrial function, leading to cellular energy depletion and ultimately death in susceptible organisms. Its effectiveness against various insect species makes it a valuable tool in integrated pest management strategies.

This compound undergoes metabolic activation, primarily through cytochrome P450 enzymes (P450s). Recent studies have identified specific P450s involved in this compound metabolism in mosquito species such as Anopheles gambiae and Aedes aegypti. For instance, the presence of α-cypermethrin significantly inhibited this compound metabolism by CYP6P3 and CYP6K1, indicating competitive interactions that could affect its efficacy in vector control strategies .

Table 1: Metabolic Activity of this compound by P450 Enzymes

| P450 Enzyme | Inhibition Rate (%) |

|---|---|

| CYP6P3 | 76.8 |

| CYP6K1 | 56.8 |

Toxicological Effects

This compound has been associated with various toxicological effects in both humans and animals. Case studies reveal significant health risks following exposure. For example, two cases of this compound poisoning reported delayed rhabdomyolysis after ingestion, highlighting the compound's potential for severe health consequences even after initial treatment .

Case Study Summary

- Patient 1 : A 26-year-old male ingested approximately 30 mL of this compound. He developed rhabdomyolysis and acute kidney injury after initial recovery.

- Patient 2 : A 43-year-old male consumed about 50 mL without seeking immediate care and later presented with severe complications including brainstem injury.

Environmental Impact

This compound's biological activity extends beyond direct toxicity to target pests; it also affects non-target species and ecosystems. Research indicates that exposure to sublethal concentrations can induce hormetic effects in pest populations, affecting their reproductive success and enzyme activity .

Table 2: Enzyme Activity Changes in Phenacoccus marginatus Exposed to this compound

| Enzyme | Activity Change |

|---|---|

| Superoxide Dismutase (SOD) | Increased |

| Catalase (CAT) | Decreased |

| Peroxidase (POD) | Decreased |

Clinical Implications

The clinical implications of this compound exposure are significant, as evidenced by various case reports documenting severe outcomes from poisoning incidents. One fatal case involved a healthy individual who ingested a large volume of this compound, leading to multi-organ failure despite prompt medical intervention .

Treatment Approaches

Management of this compound poisoning typically involves supportive care, including gastric lavage and symptomatic treatment. However, the effectiveness of treatment can vary significantly based on the volume ingested and the timing of medical intervention .

Q & A

Q. What is the primary mode of action of chlorfenapyr, and how does this influence experimental design in toxicity studies?

this compound acts as a pro-insecticide, requiring metabolic activation via cytochrome P450 enzymes to form tralopyril, which disrupts mitochondrial oxidative phosphorylation. This unique mechanism necessitates prolonged exposure periods in toxicity assays to account for delayed mortality, as effects manifest only after metabolic conversion. Experimental designs should incorporate extended observation windows (e.g., 72–96 hours post-exposure) and measure sublethal endpoints like ATP depletion or mitochondrial dysfunction . For example, zebrafish bioaccumulation studies revealed that toxicity correlates with tissue-specific conversion rates, emphasizing the need to track both parent compounds and metabolites .

Q. How do researchers monitor and characterize resistance to this compound in pest populations?

Resistance monitoring involves baseline susceptibility assays (e.g., leaf-dip or vial bioassays) combined with synergist studies to identify metabolic detoxification pathways. For instance, in Plutella xylostella, resistance ratios (RR) are calculated using median lethal concentrations (LC₅₀) relative to a susceptible strain, with RR >10 indicating significant resistance. Synergists like piperonyl butoxide (P450 inhibitor) or triphenyl phosphate (esterase inhibitor) are applied to isolate resistance mechanisms. Recent studies on Tetranychus urticae identified elevated esterase and P450 activities as biochemical markers, validated via isoelectric focusing and activity staining .

Q. What standardized methodologies are used to assess this compound residues in agricultural matrices, and how are detection limits optimized?

Residue analysis employs QuEChERS extraction followed by LC-MS/MS, with method validation ensuring recovery rates of 76–110% and quantification limits of 0.01 μg/kg. Key steps include optimizing purification sorbents (e.g., graphitized carbon black for pigment removal in leafy vegetables) and monitoring tralopyril, the toxic metabolite. Field dissipation studies in radish demonstrated a half-life of 6.0–6.4 days in leaves, requiring sampling at multiple intervals (e.g., 0, 1, 3, 7, 14 days post-application) to model degradation kinetics .

Advanced Research Questions

Q. What methodological challenges arise when evaluating this compound’s residual efficacy using traditional bioassays, and how can these be addressed?

Traditional 30-minute cone bioassays underestimate this compound’s efficacy due to its slow-acting, non-neurotoxic mode of action. Experimental hut trials with wild Anopheles gambiae demonstrated that mortality rates (50–70% over 4 months) correlate with nocturnal mosquito activity, whereas daytime bioassays showed <32% mortality within 2 weeks. Revised protocols should incorporate circadian rhythm simulations (e.g., timed exposure during peak metabolic activity) and measure delayed mortality at 24–72 hours post-exposure .

Q. How does metabolic activation variability across species impact cross-species toxicity evaluations of this compound?

Species-specific P450 enzyme profiles significantly influence toxicity. For example, zebrafish rapidly metabolize this compound to tralopyril, resulting in high bioaccumulation factors (864.6–1321.9), whereas rodents exhibit slower conversion rates, necessitating higher doses for comparable effects. Cross-species studies must include metabolite quantification (e.g., via HPLC-UV) and enzyme inhibition assays to map detoxification pathways. In rats, subchronic oral toxicity studies revealed species-specific NOAELs (no observed adverse effect levels) of 1.5 mg/kg/day, highlighting the need for tailored risk assessments .

Q. What novel formulation strategies, such as microencapsulation, enhance this compound’s stability and targeted delivery?

Polylactide-based polyurethane microcapsules (e.g., sample M5) improve this compound’s photostability and reduce non-target exposure. FTIR and EDS analyses confirm successful encapsulation, with sustained release profiles validated via in vitro leaching tests (e.g., <10% release after 72 hours in pH 7.0 buffer). Field trials show microencapsulated formulations extend residual activity against Coptotermes acuta by 30% compared to emulsifiable concentrates .

Q. How do synergistic interactions between this compound and pyrethroids enhance vector control in resistance-prone regions?

Mixtures of this compound (250 mg/m²) and alpha-cypermethrin (25 mg/m²) in indoor residual spraying (IRS) reduce Anopheles gambiae survival by 85–92% in pyrethroid-resistant areas, compared to 50–70% for this compound alone. Experimental hut designs must control for hut position bias via rotational treatment assignments and track knockdown vs. mortality separately. Synergism is quantified using co-toxicity coefficients, with values >1 indicating additive or synergistic effects .

Data Contradictions and Analytical Considerations

- Bioassay Discrepancies : highlights that cone bioassays underestimate this compound’s field efficacy, urging validation through longitudinal hut trials.

- Resistance Mechanisms : While Plutella xylostella resistance (RR >200) is autosomal and dominant, Tetranychus urticae resistance correlates with esterase/P450 upregulation, not reduced activation .

- Metabolite Toxicity : Tralopyril, often undetected in residue studies, contributes significantly to aquatic toxicity, necessitating inclusion in risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.